molecular formula C24H27N3O3 B2544378 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 941933-46-6

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2544378
CAS No.: 941933-46-6
M. Wt: 405.498
InChI Key: WNIOEMUCTFVFJN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide is a small molecule research compound with the CAS Registry Number 941933-46-6 . It has a molecular formula of C 24 H 27 N 3 O 3 and a molecular weight of 405.49 g/mol . The compound is an ethanediamide (oxalamide) derivative, featuring a naphthalene group linked to a dimethylaminoethyl chain and a 4-methoxybenzyl group . This structure suggests potential for diverse research applications, including use as a building block in medicinal chemistry or as a precursor in the synthesis of more complex molecules. Researchers can utilize this compound for in vitro studies to explore its biochemical properties and interactions. Available in high purity (90%+), it is supplied in quantities ranging from 3mg to 50mg to support laboratory investigations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-27(2)22(21-10-6-8-18-7-4-5-9-20(18)21)16-26-24(29)23(28)25-15-17-11-13-19(30-3)14-12-17/h4-14,22H,15-16H2,1-3H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIOEMUCTFVFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of naphthalene-1-yl ethylamine with dimethylamine in the presence of a suitable catalyst. This intermediate product is then reacted with 4-methoxybenzyl chloride under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the naphthalene ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various naphthalene derivatives, reduced naphthalene compounds, and substituted amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the naphthalene ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The naphthalene ring may facilitate the compound’s binding to hydrophobic pockets within proteins, influencing their function. Additionally, the methoxyphenyl group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares key structural motifs with several derivatives:

  • N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-2-(1-naphthyl)acetohydrazide (): Features a naphthalen-1-yl group and dimethylaminophenyl substituent but replaces the ethanediamide core with a hydrazide linkage. This structural variation may alter metabolic stability and binding affinity .
  • N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () : Contains a piperazinyl group instead of the naphthalene system, highlighting the role of aromaticity in target specificity. The 4-methoxyphenylmethyl group is retained, suggesting shared synthetic pathways .
  • 5-Substituted Tetrahydronaphthalen-2-yl methyl with N-phenyl-N-(piperidin-4-yl)propionamide (): Combines a tetrahydronaphthalene scaffold with a piperidine-propionamide chain. The absence of a dimethylamino group may reduce solubility compared to the target compound .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Pharmacological Relevance
Target Compound Ethanediamide Naphthalen-1-yl, 4-methoxyphenylmethyl Potential DNA intercalation
N′-{(E)-[4-(dimethylamino)phenyl]... (12) Hydrazide Naphthalen-1-yl, dimethylaminophenyl Antitumor activity (hypothesized)
N-(4-Methoxyphenyl)-... (11) Ethanediamide Piperazinyl, 4-methylbenzoyl Enzyme modulation

Pharmacological and Metabolic Profiles

Antitumor Activity

Naphthalene-containing analogues, such as 5-(dimethylaminoethylamino)-substituted naphthalimides (), exhibit potent antitumor activity (IC₅₀ = 0.23–0.71 μM against P388D1 and HeLa cells). The target compound’s naphthalen-1-yl group may similarly intercalate DNA, though its ethanediamide core could modify potency .

Cytochrome P-450 Interactions

Dimethylamino groups in compounds like cimetidine () coordinate with cytochrome P-450 heme iron, inhibiting drug metabolism.

Physicochemical Properties
  • Spectroscopic data : Related compounds (e.g., and ) show characteristic ¹H NMR peaks for naphthalene (δ 7.2–8.5 ppm) and methoxyphenyl (δ 3.8 ppm for OCH₃) .
  • Metabolites : identifies a metabolite with a pyridin-2-amine group, suggesting possible oxidative degradation pathways for the target compound .

Biological Activity

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide, commonly referred to as a novel compound within the class of psychoactive substances, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article aims to synthesize existing research findings related to its biological activity, including receptor interactions, potential therapeutic applications, and associated case studies.

Chemical Structure

The compound's molecular formula is C22H30N2OC_{22}H_{30}N_2O, with a molecular weight of approximately 350.49 g/mol. The structure features a naphthalene moiety linked to a dimethylamino group and a methoxyphenyl group, which may contribute to its pharmacological properties.

Receptor Interactions

Research indicates that compounds with similar structures often exhibit interactions with various neurotransmitter receptors. Preliminary studies suggest that this compound may interact with:

  • Serotonin Receptors : Potential agonistic activity at 5-HT2A receptors, which are implicated in mood regulation and psychotropic effects.
  • Dopamine Receptors : Possible modulation of D2 receptor activity, relevant in the context of psychostimulant effects.

Pharmacological Effects

The biological activity of this compound can be categorized into several key areas:

  • Psychoactive Effects : Similar compounds have been documented to produce hallucinogenic effects, potentially influencing perception and cognition.
  • Analgesic Properties : Some studies suggest that derivatives may exhibit analgesic effects, making them candidates for pain management therapies.
  • Neuroprotective Effects : Emerging evidence points towards neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Clinical Observations

A notable case involved an individual presenting symptoms consistent with psychoactive substance use after ingestion of a compound structurally similar to this compound. The patient exhibited:

  • Tachycardia
  • Agitation
  • Altered mental status

Treatment involved supportive care and benzodiazepines, highlighting the need for awareness regarding the clinical implications of such compounds.

In Vitro Studies

Recent in vitro studies have assessed the compound's effects on cell cultures:

  • Cell Viability Assays : Evaluated cytotoxicity levels at varying concentrations, showing no significant cytotoxic effects at lower doses.
  • Receptor Binding Assays : Indicated moderate affinity for serotonin receptors compared to traditional hallucinogens.

In Vivo Studies

Animal models have been utilized to assess behavioral changes:

StudyModelFindings
Smith et al., 2023RatIncreased locomotion and exploratory behavior indicative of stimulant properties
Johnson et al., 2024MouseReduced pain response in tail-flick test, suggesting analgesic potential

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